molecular formula C23H13BrN4O B11040927 [4-(3-bromophenyl)-3-cyano-6-methyl-5-(phenylcarbonyl)pyridin-2(1H)-ylidene]propanedinitrile

[4-(3-bromophenyl)-3-cyano-6-methyl-5-(phenylcarbonyl)pyridin-2(1H)-ylidene]propanedinitrile

Cat. No.: B11040927
M. Wt: 441.3 g/mol
InChI Key: RNJUJISXPVDFFP-ATJXCDBQSA-N
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Description

5-BENZOYL-4-(3-BROMOPHENYL)-3-CYANO-6-METHYL-2(1H)-PYRIDINYLIDENMETHYL CYANIDE is a complex organic compound with a unique structure that includes a benzoyl group, a bromophenyl group, a cyano group, and a pyridinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-4-(3-BROMOPHENYL)-3-CYANO-6-METHYL-2(1H)-PYRIDINYLIDENMETHYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine structure, followed by the introduction of the benzoyl, bromophenyl, and cyano groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

5-BENZOYL-4-(3-BROMOPHENYL)-3-CYANO-6-METHYL-2(1H)-PYRIDINYLIDENMETHYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-BENZOYL-4-(3-BROMOPHENYL)-3-CYANO-6-METHYL-2(1H)-PYRIDINYLIDENMETHYL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-BENZOYL-4-(3-BROMOPHENYL)-3-CYANO-6-METHYL-2(1H)-PYRIDINYLIDENMETHYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and molecules with similar functional groups, such as:

Uniqueness

What sets 5-BENZOYL-4-(3-BROMOPHENYL)-3-CYANO-6-METHYL-2(1H)-PYRIDINYLIDENMETHYL CYANIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H13BrN4O

Molecular Weight

441.3 g/mol

IUPAC Name

2-[(5E)-4-(3-bromophenyl)-3-cyano-5-[hydroxy(phenyl)methylidene]-6-methylpyridin-2-ylidene]propanedinitrile

InChI

InChI=1S/C23H13BrN4O/c1-14-20(23(29)15-6-3-2-4-7-15)21(16-8-5-9-18(24)10-16)19(13-27)22(28-14)17(11-25)12-26/h2-10,29H,1H3/b23-20-

InChI Key

RNJUJISXPVDFFP-ATJXCDBQSA-N

Isomeric SMILES

CC\1=NC(=C(C#N)C#N)C(=C(/C1=C(/C2=CC=CC=C2)\O)C3=CC(=CC=C3)Br)C#N

Canonical SMILES

CC1=NC(=C(C#N)C#N)C(=C(C1=C(C2=CC=CC=C2)O)C3=CC(=CC=C3)Br)C#N

Origin of Product

United States

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